molecular formula C11H16ClN B8663358 4-tert-butyl-2-chloro-6-methylaniline

4-tert-butyl-2-chloro-6-methylaniline

Cat. No.: B8663358
M. Wt: 197.70 g/mol
InChI Key: WFIQXFYCMILHEY-UHFFFAOYSA-N
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Description

4-tert-butyl-2-chloro-6-methylaniline is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, featuring a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-chloro-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Friedel-Crafts Alkylation: Introduction of the tert-butyl group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Nitration and Reduction: Introduction of a nitro group followed by its reduction to an amine group.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-tert-butyl-2-chloro-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro or nitroso compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

4-tert-butyl-2-chloro-6-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-chloro-6-methylaniline involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry. The pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

    2-Chloro-6-methylaniline: Lacks the tert-butyl group, leading to different chemical properties.

    4-t-Butyl-2-chloroaniline: Lacks the methyl group, affecting its reactivity and applications.

    4-t-Butyl-6-methylaniline: Lacks the chlorine atom, resulting in different substitution patterns.

Uniqueness: 4-tert-butyl-2-chloro-6-methylaniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-methylaniline

InChI

InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3

InChI Key

WFIQXFYCMILHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-Butyl-2-chloro-6-(methylthiomethyl)aniline (1.3 g) was dissolved in methanol (50 ml) and Raney nickel (prewashed to pH 7) was added portionwise until t.l.c. indicated all starting material had reacted (ether-hexane, 1:10). The Raney nickel was removed by filtration through celite and the flitrate was evaporated. The residue was dissolved in ether and washed with brine, dried (MgSO4) and evaporated. The residue was purified on silica using hexane--5% ether in hexane as eluant to afford the product as a yellow liquid. 1H NMR (360 MHz, CDCl3) δ 1.26 (9H, s; (CH3)3), 2.19 (3H, s, CH3), 3.97 (2H, s, NH2), 6.97 (1H, d, J=2.0 Hz, ArH), 7.14 (1H, d, J=2.0 Hz, ArH).
Name
4-t-Butyl-2-chloro-6-(methylthiomethyl)aniline
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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